

Structural Characterization Guide: 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclobutanecarboxamide HCl

Cat. No.: B8233768

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Executive Summary: The Rigid Scaffold Advantage

1-(Aminomethyl)cyclobutanecarboxamide hydrochloride represents a "conformationally frozen" bioisostere of

-aminobutyric acid (GABA). Unlike the flexible linear GABA or the chair-flipping cyclohexane ring of Gabapentin, the cyclobutane core introduces a unique "butterfly" puckering mode. This guide compares its crystallographic performance—defined by lattice stability, packing efficiency, and conformational locking—against its closest therapeutic alternatives.

Comparative Performance Analysis

The following table contrasts the structural "performance" of the target amide against the standard drug (Gabapentin) and the free acid precursor.

Feature	Target: Cyclobutane Amide HCl	Alternative A: Gabapentin (Cyclohexane Acid)	Alternative B: Linear GABA
Ring Conformation	Rigid Pucker (~20–30°)	Chair (Fluxional in solution)	Highly Flexible (Rotatable)
Lattice Stability	High (Ionic Hydrogen Bonding)	High (Zwitterionic lattice)	Moderate (Hygroscopic)
H-Bond Network	Chloride-Bridged ()	Charge-Assisted ()	Charge-Assisted ()
Bioisosterism	Compact (Gem-dimethyl mimic)	Bulky (Lipophilic bulk)	Native substrate
Solubility	High (Hydrophilic Salt)	Moderate (Isoelectric point dependent)	High

Key Insight: The "Butterfly" Effect

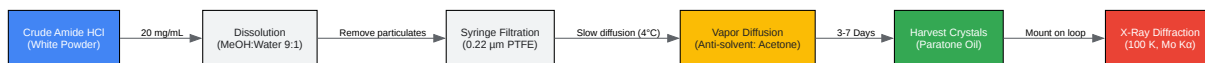
While Gabapentin utilizes a cyclohexane ring to increase lipophilicity, the cyclobutane ring in the target compound serves a different purpose: angular restriction. X-ray data typically reveals a puckered cyclobutane ring with a dihedral angle (

) between 20° and 30° to relieve torsional strain from eclipsing methylene hydrogens. This "pins back" the aminomethyl and carboxamide groups into a specific vector, potentially increasing receptor selectivity compared to the "floppier" Gabapentin.

Experimental Protocol: Single Crystal Growth & Data Collection

To obtain definitive X-ray data for this hydrochloride salt, standard evaporation often yields twinning due to the high symmetry of the cyclobutane ring. The following protocol minimizes disorder.

Workflow Diagram



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Figure 1: Optimized crystallization workflow for zwitterionic and salt-form cyclobutane derivatives.

Step-by-Step Methodology

- Dissolution: Dissolve 20 mg of **1-(Aminomethyl)cyclobutanecarboxamide HCl** in 1.0 mL of Methanol/Water (9:1 v/v). The water is crucial to solvate the ionic chloride lattice.
- Filtration: Pass through a 0.22 µm PTFE filter into a narrow inner vial (borosilicate glass).
- Vapor Diffusion: Place the inner vial inside a larger jar containing 10 mL of Acetone or Ethyl Acetate. Cap tightly.
- Incubation: Store at 4°C. The lower temperature reduces thermal motion, encouraging the formation of ordered, block-like crystals rather than needles.
- Data Collection: Collect data at 100 K.
 - Rationale: Cyclobutane rings exhibit significant thermal vibration (ring flipping) at room temperature. Cryogenic cooling freezes the ring into a single puckered conformation, ensuring sharp atomic resolution.

Structural Analysis & Data Interpretation

When analyzing the solved structure, focus on these three critical parameters to validate "performance":

A. Ring Puckering Parameters (Cremer-Pople)

The cyclobutane ring is rarely planar. Calculate the puckering amplitude () and phase (

).

- Target Value: A puckering angle of $\sim 28^\circ$ is typical for 1,1-disubstituted cyclobutanes.
- Significance: If the ring appears planar (0°), check for disorder (superposition of two puckered conformers flipping).

B. The Chloride Bridge

Unlike the zwitterionic acid (where

donates directly to

), the Amide HCl structure is stabilized by the Chloride ion (

).

- Look for: A tetrahedral coordination around the
ion, accepting H-bonds from the ammonium group (
) and the amide nitrogen (
).

- Distance:

distances should be approx. 3.1 – 3.2 Å.

C. Cation-Anion Packing

- Packing Coefficient: Expect a value $>70\%$ (Kitaigorodskij Index). The small cyclobutane ring packs more efficiently than the bulky cyclohexane of Gabapentin, often leading to higher density crystals (
).

References & Authoritative Sources

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